Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Process Chemistry Ramelteon Synthesis Bromination Selectivity

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8) is a synthetic small molecule categorized as a halogenated benzofuran propanoate ester. It serves as a pivotal stoichiometric intermediate in the patented synthesis of ramelteon (TAK-375), a clinically approved melatonin MT1/MT2 receptor agonist.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 196597-67-8
Cat. No. B023309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
CAS196597-67-8
Synonyms7-Bromo-2,3-dihydro-5-benzofuranpropanoic Acid Ethyl Ester; _x000B_3-(7-Bromo-2,3-dihydrobenzo[b]furan-5-yl)propanoic Acid Ethyl Ester; 
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2
InChIInChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3
InChIKeyUNEPEIYBFPORDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate (CAS 196597-67-8): A Critical Monobromo Intermediate for Melatonin Agonist Synthesis


Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8) is a synthetic small molecule categorized as a halogenated benzofuran propanoate ester. It serves as a pivotal stoichiometric intermediate in the patented synthesis of ramelteon (TAK-375), a clinically approved melatonin MT1/MT2 receptor agonist [1]. The compound is distinguished from its non‑halogenated precursor (CAS 196597-66-7) and its di‑brominated successor (CAS 196597-75-8) by its precisely staged single‑bromine substitution at the 7‑position of the 2,3‑dihydrobenzofuran core, a feature essential for the subsequent regioselective functionalization required in the ramelteon synthetic pathway [2].

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate: Why Analog Substitution Is Not Feasible for the Ramelteon Synthetic Route


In the convergent synthesis of ramelteon, the mono‑brominated benzofuran ester is not a gratuitous intermediate. Replacing it with the non‑brominated parent (CAS 196597-66-7) would prevent the subsequent regioselective introduction of the second bromine atom required for the intramolecular Friedel‑Crafts cyclization that forms the indeno‑furan tricyclic core [1]. Conversely, the 6,7‑dibromo analog (CAS 196597-75-8) bypasses the mono‑brominated stage but yields an over‑functionalized intermediate that must undergo an additional debromination step, adding cost and reducing overall yield [2]. The specific 7‑bromo‑5‑propanoate architecture thus occupies an irreplaceable position in the established, high‑yielding industrial route, and any generic substitution would necessitate a complete redesign of the synthetic sequence.

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate: Quantitative Head-to-Head Differentiation Evidence


Synthetic Step Economy: Monobromination vs. Non‑Brominated Precursor

The target compound (VII) is generated by the monobromination of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate (VI) using Br₂ in HOAc. It is then further brominated to the 6,7-dibromo derivative (VIII). In the validated ramelteon synthetic route, the mono‑brominated intermediate (CAS 196597-67-8) is indispensable because the non‑brominated precursor (CAS 196597-66-7) cannot undergo the regioselective second bromination required to install the 6‑bromo substituent. This sequential double‑bromination strategy is the only published route that leads to the key cyclization substrate in high overall yield [1].

Process Chemistry Ramelteon Synthesis Bromination Selectivity

Elemental Bromine Content and Molecular Weight Differentiation

The compound contains exactly one bromine atom, giving it a molecular weight of 299.16 g/mol and a bromine content of 26.71%. This contrasts sharply with the non‑brominated precursor (MW 220.26 g/mol, 0% Br) and the dibromo derivative (MW 378.06 g/mol, 42.29% Br). The monobromo composition is critical for the stoichiometric control required in the subsequent Friedel‑Crafts cyclization, where excess bromine would lead to over‑bromination and reduced yield [1][2].

Quality Control Elemental Analysis Intermediate Characterization

Crystallographic Conformation: Dihedral Angle in the Solid State

Single‑crystal X‑ray diffraction reveals that the benzofuran ring system in the title compound is planar and subtends an angle of 87.27(9)° with the propanoate side chain [1]. This near‑orthogonal geometry may influence packing, solubility, and melting behavior. While the non‑brominated and dibromo analogs have not been reported with analogous high‑resolution structures, the presence of a single heavy bromine atom significantly enhances anomalous scattering, improving the precision of absolute structure determination in chiral synthetic routes, a distinct advantage over the bromine‑free analog (CAS 196597-66-7) [2].

X‑ray Crystallography Conformational Analysis Solid‑State Characterization

Computed Physicochemical Properties vs. In‑Class Analogs

The calculated partition coefficient (XLogP) for the target compound is 3.1, with a topological polar surface area (TPSA) of 35.5 Ų and zero hydrogen‑bond donors [1]. These values position it between the non‑brominated analog (XLogP ≈ 2.5; TPSA 35.5 Ų) and the dibromo analog (XLogP ≈ 3.7; TPSA 35.5 Ų). The incremental increase in lipophilicity conferred by each bromine atom directly influences chromatographic retention, extraction efficiency, and potential for passive membrane permeation if the intermediate is carried forward into biological assays. The absence of hydrogen‑bond donors is consistent across the series, but the higher XLogP of the monobromo compound compared to the non‑brominated precursor makes it more readily separable by reverse‑phase HPLC during process monitoring [2].

Lipophilicity Drug‑Likeness ADME Prediction

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate: Recommended Research and Industrial Application Scenarios


GMP Intermediate for Ramelteon (Rozerem) API Manufacturing

Pharmaceutical chemical manufacturers producing ramelteon active pharmaceutical ingredient (API) under cGMP conditions require the title compound as the defined mono‑brominated intermediate. The sequential bromination strategy documented in the Takeda patents demands this specific intermediate to ensure regiochemical fidelity and process reproducibility. Procurement of the compound with a certificate of analysis (CoA) confirming ≥98% purity, single‑bromo content, and absence of dibromo over‑bromination impurity is essential for regulatory filing [1].

Reference Standard for Process Analytical Technology (PAT) Method Development

The compound serves as a critical reference marker for in‑process control by HPLC during ramelteon synthesis. Its intermediate lipophilicity (XLogP = 3.1) relative to the non‑brominated and dibromo analogs allows it to function as a retention time calibrant in reverse‑phase gradient methods. Analytical laboratories developing PAT methods for the Takeda ramelteon process can use this compound to validate system suitability parameters such as resolution between the three bromination states (0 Br, 1 Br, 2 Br) [2].

Medicinal Chemistry Scaffold for Novel Melatonin Receptor Ligand Exploration

The benzofuran core with a 7‑bromo substituent and a propanoate ester side chain represents a versatile scaffold for structure‑activity relationship (SAR) studies targeting melatonin MT1 and MT2 receptors. Researchers can use this compound as a starting material for Suzuki coupling, Buchwald‑Hartwig amination, or other palladium‑catalyzed cross‑coupling reactions at the bromine position, while the ester side chain can be hydrolyzed to the carboxylic acid for further amide coupling. This differentiates it from the non‑brominated analog, which lacks a cross‑coupling handle, and from the dibromo analog, which may suffer from competing reactivity [3].

Crystallography Reference for Benzofuran Propanoate Conformational Studies

The published single‑crystal X‑ray structure (CCDC 640490) provides a definitive solid‑state conformation for the 2,3‑dihydrobenzofuran‑5‑propanoate scaffold. Crystallographers and solid‑state chemists investigating the conformational preferences of melatoninergic ligands can use this structure as a reference point. The near‑orthogonal arrangement (87.27°) between the benzofuran plane and the propanoate group may inform conformational constraints in pharmacophore models for MT1/MT2 receptor binding [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.